GSK1795091

Description

Properties

CAS No. |

1233589-81-5 |

|---|---|

Molecular Formula |

C81H157N2O16P |

Molecular Weight |

1446.1 g/mol |

IUPAC Name |

(2S)-2-[[(3R)-3-decoxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decoxytetradecanoyl]amino]-4-[(3R)-3-decoxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C81H157N2O16P/c1-7-13-19-25-31-37-40-46-52-58-69(93-61-55-49-43-34-28-22-16-10-4)64-74(85)82-72(80(88)89)68-96-81-77(83-75(86)65-70(59-53-47-41-38-32-26-20-14-8-2)94-62-56-50-44-35-29-23-17-11-5)79(78(73(67-84)97-81)99-100(90,91)92)98-76(87)66-71(60-54-48-42-39-33-27-21-15-9-3)95-63-57-51-45-36-30-24-18-12-6/h69-73,77-79,81,84H,7-68H2,1-6H3,(H,82,85)(H,83,86)(H,88,89)(H2,90,91,92)/t69-,70-,71-,72+,73-,77-,78-,79-,81-/m1/s1 |

InChI Key |

ICLAYQQKWJGHBV-XJZMHMBSSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK1795091; GSK-1795091; GSK 1795091; CRX-601; CRX601; CRX 601; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK1795091

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: A Synthetic Agonist of Toll-Like Receptor 4

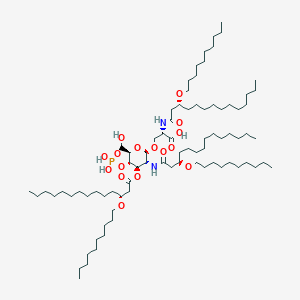

GSK1795091 is a synthetic, dendritic glycolipid that acts as a potent and selective agonist for Toll-like receptor 4 (TLR4).[1][2][3] Structurally, it is designed as a mimetic of bacterial lipid A, the primary natural ligand for TLR4.[1][4] TLR4 is a critical pattern recognition receptor expressed on the surface of innate immune cells, including dendritic cells (DCs), monocytes, and macrophages, and plays a fundamental role in the initiation of the innate immune response.[1][2][3]

Upon administration, this compound binds to and activates TLR4, triggering a downstream signaling cascade that culminates in a robust pro-inflammatory response.[2] This activation stimulates the production and release of a variety of pro-inflammatory cytokines and chemokines, such as Interferon-gamma (IFNγ), Tumor Necrosis Factor-alpha (TNFα), and interleukins including IL-1β, IL-6, and IL-12.[1][2] The induction of this cytokine profile promotes a T helper 1 (Th1) polarized immune response, which is crucial for effective anti-tumor and anti-viral immunity.[1] This mechanism of action underlies its potential as an immunoadjuvant in cancer vaccines and in combination with other immunotherapies.[1][3]

Signaling Pathway

The activation of TLR4 by this compound initiates a well-characterized intracellular signaling pathway. Upon ligand binding, TLR4 recruits adaptor proteins, primarily MyD88 and TRIF, to its intracellular Toll/interleukin-1 receptor (TIR) domain. This leads to the activation of downstream transcription factors, most notably NF-κB and IRF3, which then translocate to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.

Pharmacodynamics and Clinical Activity

Clinical studies in healthy volunteers have demonstrated that intravenous administration of this compound is associated with dose-dependent and transient increases in plasma concentrations of pro-inflammatory cytokines and chemokines.[5] These changes typically occur within 1-4 hours of administration and return to baseline levels within 24 hours, providing clear evidence of target engagement and downstream pharmacological activity.[5][6]

In preclinical murine syngeneic tumor models, this compound has been shown to inhibit tumor growth and improve long-term survival.[3][7] It effectively modulates the tumor microenvironment by inducing pro-inflammatory cytokines, enhancing antigen presentation, activating T cells, and reducing the population of regulatory T cells (Tregs).[3][7]

Quantitative Data

Currently, specific quantitative data such as IC50, EC50, or Ki values for this compound are not publicly available in the reviewed literature. The pharmacodynamic effects observed in clinical and preclinical studies are summarized below.

| Parameter | Observation | Species | Study Type | Reference |

| Cytokine Induction | Dose-dependent, transient increases in IFNγ, TNFα, IL-1β, IL-6, IL-12 | Human | Phase I Clinical Trial | [5] |

| Immune Cell Modulation | Transient changes in immune cell counts | Human | Phase I Clinical Trial | [5] |

| Anti-Tumor Activity | Inhibition of tumor growth and increased survival | Mouse | Preclinical | [3][8] |

| Mucosal & Systemic Immunity | Enhanced in response to influenza virus vaccines | Mouse | Preclinical | [8] |

Experimental Protocols

Detailed experimental protocols are proprietary and not fully disclosed in the public domain. However, based on published studies, the following methodologies are central to characterizing the mechanism of action of this compound.

In Vitro Cellular Assays

-

Cell Lines: Human or murine immune cells, such as peripheral blood mononuclear cells (PBMCs), or cell lines expressing TLR4 (e.g., HEK293-TLR4).

-

Stimulation: Cells are incubated with varying concentrations of this compound.

-

Readout:

-

Cytokine Production: Measurement of cytokine levels in the cell culture supernatant using methods like ELISA or multiplex cytokine assays.

-

NF-κB Activation: Reporter gene assays where a reporter gene (e.g., luciferase) is placed under the control of an NF-κB responsive promoter.

-

Cell Surface Marker Expression: Analysis of the upregulation of co-stimulatory molecules (e.g., CD80, CD86) on dendritic cells or macrophages using flow cytometry.

-

In Vivo Animal Studies

-

Animal Models: Typically, immunocompetent mouse strains (e.g., C57BL/6, BALB/c) are used. For tumor studies, syngeneic tumor models are employed where cancer cells of the same genetic background as the mouse strain are implanted.

-

Administration: this compound is administered via relevant routes, such as intravenous or intranasal.[8]

-

Endpoints:

Considerations in Formulation and Development

A significant finding in the development of this compound is the critical role of its physical formulation. A change in the manufacturing process, which altered the aggregate size of the molecule, resulted in a reduction of its pharmacodynamic activity (cytokine induction) despite leading to higher systemic exposure.[4][9][10] This suggests a negative correlation between the aggregate size of this compound and its biological activity, highlighting the importance of the drug's physical state for effective TLR4 engagement.[4][9] This finding has important implications for the future development of lipid A analogs and other TLR agonists.[4]

Therapeutic Potential and Combinatorial Approaches

The immunostimulatory properties of this compound make it a promising candidate for use in combination with other cancer immunotherapies.[3] Preclinical studies have shown synergistic anti-tumor effects when this compound is combined with an agonistic antibody against the co-stimulatory molecule OX40.[3][7] This combination led to a significant increase in Th1 cytokines, enhanced tumor infiltration by leukocytes, and a more robust T-cell dependent anti-tumor response.[3][7] Clinical trials have been initiated to evaluate this compound in combination with immunotherapies such as anti-OX40, anti-ICOS, and anti-PD-1 antibodies in patients with advanced solid tumors.[4][9]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Facebook [cancer.gov]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

GSK1795091: A Technical Guide to its Discovery and Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091, also known as CRX-601, is a synthetic, dendritic glycolipid that has been investigated as a potent and selective Toll-like receptor 4 (TLR4) agonist.[1][2] As a mimetic of the bacterial lipid A, this compound was designed to harness the immunostimulatory properties of TLR4 activation for therapeutic benefit, primarily as a vaccine adjuvant and in cancer immunotherapy.[1][3] Activation of TLR4 on innate immune cells, such as monocytes, macrophages, and dendritic cells, triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the induction of a Th1-biased immune response.[1] This technical guide provides a comprehensive overview of the discovery and, in particular, a detailed, inferred synthesis of this compound, along with its mechanism of action and key biological data.

Discovery and Rationale

The discovery of this compound is rooted in the broader effort to develop safe and effective vaccine adjuvants by mimicking pathogen-associated molecular patterns (PAMPs). Lipid A, the active component of lipopolysaccharide (LPS) from Gram-negative bacteria, is a powerful natural TLR4 agonist but is too toxic for human use. This led to the development of synthetic lipid A analogs, such as the aminoalkyl glucosaminide 4-phosphates (AGPs), a class to which this compound belongs. The goal was to create molecules that retain the potent immunostimulatory effects of lipid A while minimizing its toxicity.

Chemical Synthesis

Key Building Blocks

The synthesis of this compound requires three main components:

-

A protected glucosamine (B1671600) derivative: This serves as the carbohydrate backbone of the molecule.

-

(R)-3-decyloxytetradecanoic acid: This lipid component is crucial for the biological activity of the final compound.

-

L-serine methyl ester: This amino acid acts as a linker and is a key feature of the dendritic structure.

Experimental Protocols

The following is a plausible, multi-step synthesis protocol for this compound, inferred from related literature and patents.

1. Preparation of (R)-3-decyloxytetradecanoyl chloride:

-

(R)-3-hydroxytetradecanoic acid is protected as a suitable ester.

-

The hydroxyl group is then alkylated with decyl bromide in the presence of a base such as sodium hydride to yield the decyloxy ether.

-

Saponification of the ester, followed by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride, affords the corresponding acyl chloride.

2. Acylation of L-serine methyl ester:

-

L-serine methyl ester hydrochloride is reacted with the freshly prepared (R)-3-decyloxytetradecanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an inert solvent like dichloromethane (B109758) at 0 °C to room temperature.

-

This reaction yields N-((R)-3-(decyloxy)tetradecanoyl)-L-serine methyl ester.

3. Preparation of the protected glucosamine donor:

-

A commercially available, suitably protected glucosamine derivative (e.g., with protecting groups on the hydroxyls and a leaving group at the anomeric position, such as a trichloroacetimidate) is prepared. The amine at the 2-position and the hydroxyl at the 3-position are acylated with (R)-3-decyloxytetradecanoyl chloride.

4. Glycosylation:

-

The protected glucosamine donor is coupled with N-((R)-3-(decyloxy)tetradecanoyl)-L-serine methyl ester. This key glycosylation step is typically promoted by a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), at low temperatures (-78 °C to 0 °C) in an anhydrous, non-polar solvent.

5. Phosphorylation and Deprotection:

-

The hydroxyl group at the 4-position of the glucosamine ring is selectively deprotected, if necessary, and then phosphorylated using a phosphitylating agent followed by oxidation, or directly with a phosphorylating agent.

-

Finally, all remaining protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield this compound. The product is then purified by chromatography.

Mechanism of Action: TLR4 Signaling

This compound functions as a TLR4 agonist. The binding of this compound to the MD-2/TLR4 receptor complex on the surface of immune cells initiates a downstream signaling cascade. This process leads to the activation of transcription factors, such as NF-κB and IRF3, which in turn induce the expression of a wide range of pro-inflammatory cytokines, chemokines, and type I interferons.

Caption: TLR4 signaling cascade initiated by this compound.

Quantitative Data

The biological activity of this compound has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Activity of this compound

| Assay | System | Endpoint | Result |

| Cytokine Induction | Murine Splenocytes | Pro-inflammatory cytokine release | Dose-dependent increase |

| In vivo Efficacy | Murine Tumor Models | Tumor growth inhibition | Significant inhibition |

| Adjuvant Activity | Murine Influenza Model | Antigen-specific IgA/IgG | Significant increase |

Table 2: Clinical Pharmacodynamics of this compound (Original Formulation)

| Biomarker | Dose Range | Effect | Time to Peak |

| IP-10 | 7-100 ng | Transient, dose-dependent increase | 1-4 hours post-administration |

| IL-10 | 7-100 ng | Transient, dose-dependent increase | 1-4 hours post-administration |

| IL-1RA | 7-100 ng | Transient, dose-dependent increase | 1-4 hours post-administration |

| Immune Cell Counts | 7-100 ng | Transient changes | 1-4 hours post-administration |

Data from a Phase I study in healthy volunteers.

Experimental Workflow: Clinical Trial and Formulation Impact

A significant finding in the clinical development of this compound was the impact of a manufacturing change on its biological activity. A Phase I trial (NCT03447314) initially used a formulation prepared by sonication, which was later changed to an ethanol (B145695) dissolution method to streamline production. This seemingly minor change led to a significant reduction in the pharmacodynamic activity of the compound.

Caption: Impact of manufacturing changes on this compound.

Structural characterization revealed that the modified formulation resulted in this compound aggregates that were twice the size of those in the original formulation.[4][5] This suggests a negative correlation between aggregate size and pharmacodynamic activity, highlighting the critical importance of formulation parameters for the biological function of lipid A analogs.[4][5] Despite higher systemic exposure with the modified formulation, the transient, dose-dependent elevations in cytokines and chemokines were no longer observed.[4]

Conclusion

This compound is a synthetic TLR4 agonist that emerged from a rational design approach to create a safe and effective immunostimulant. Its complex, multi-step synthesis yields a dendritic glycolipid that potently activates the TLR4 signaling pathway. While preclinical studies showed promise, its clinical development highlighted the critical influence of formulation on biological activity, providing valuable lessons for the development of future lipid-based therapeutics. The detailed understanding of its synthesis, mechanism of action, and the nuances of its formulation are essential for researchers and professionals in the field of drug development and immunology.

References

- 1. US5523433A - Process for the preparation of diethyl ester dimethyl ammonium chloride - Google Patents [patents.google.com]

- 2. CN113336655A - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Immunostimulatory activity of aminoalkyl glucosaminide 4-phosphates (AGPs): induction of protective innate immune responses by RC-524 and RC-529 | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to GSK1795091: A Synthetic TLR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist. This document consolidates key findings on its mechanism of action, preclinical and clinical data, and critical manufacturing considerations.

Core Concepts: this compound as a TLR4 Agonist

This compound, also known as CRX-601, is a synthetic glycolipid and a potent and selective agonist of Toll-like receptor 4 (TLR4).[1][2] TLR4 is a pattern recognition receptor crucial for the innate immune system's response to bacterial components, particularly lipopolysaccharide (LPS).[3] Upon administration, this compound binds to and activates TLR4, which is expressed on innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.[2][4] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-10, IL-12, and IL-1RA).[4][5][6] This immune stimulation can induce a T helper 1 (Th1) immune response and, when used as a vaccine adjuvant or in combination with other immunotherapies, can enhance cytotoxic T-lymphocyte (CTL) responses against specific antigens, such as those expressed by tumor cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Key Findings | Reference |

| Female BALB/c mice (Influenza Vaccine Adjuvant) | 0.1 µ g/mouse , intranasal | Significantly higher IgA titers in a dose-dependent manner compared to non-adjuvanted controls. Promoted antigen-specific IgG and IgA responses and the generation of polyfunctional Th17 cells. | [7] |

| Mice (Tumor Model) | 25 µ g/mouse , intravenous, once weekly for 3 doses | Inhibited tumor growth and resulted in long-term survival. | [7] |

| Murine Syngeneic Tumor Models | Doses sufficient to induce systemic cytokines | Inhibited tumor growth and led to long-term survival. | [1] |

Table 2: Clinical Pharmacodynamics and Safety of this compound (First-in-Human Study)

| Study Population | Dosage and Administration | Pharmacodynamic Effects | Safety and Tolerability | Reference |

| Healthy Volunteers (n=40) | Single intravenous injection of 7-100 ng | Transient, dose-dependent increases in cytokine and chemokine concentrations 1-4 hours post-administration, returning to baseline within 24 hours. Dose-proportional increase in exposure (PK). | Acceptably tolerated. Most common adverse events were influenza-like illness, headache, back pain, and increased body temperature. No serious adverse events reported. | [6][8] |

| Patients with Solid Tumors (Phase I, n=54) | Intravenous, in combination with other immunotherapies | Original formulation showed transient, dose-dependent elevations in cytokines (IP-10, IL-10, IL-1RA). Modified formulation did not show these elevations despite higher systemic exposure. | Most patients (94%) experienced at least one treatment-emergent adverse event. The original formulation was associated with a higher incidence of immune-related side effects (chills, fatigue, pyrexia, nausea, vomiting). | [3][5][9] |

Signaling Pathway and Mechanism of Action

This compound exerts its immunostimulatory effects by activating the TLR4 signaling pathway. The diagram below illustrates the key steps in this process, from receptor binding to the downstream production of inflammatory mediators.

Caption: this compound activates both MyD88-dependent and TRIF-dependent TLR4 signaling pathways.

Experimental Protocols and Methodologies

Detailed step-by-step experimental protocols for this compound are proprietary. However, based on published studies, the following outlines the general methodologies employed.

In Vivo Anti-Tumor Efficacy Studies

These studies are designed to assess the ability of this compound to inhibit tumor growth and improve survival in animal models.

-

Animal Models: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, B16F10 melanoma) are commonly used. These models involve implanting tumor cells that are genetically compatible with the host mouse strain, allowing for the study of immune responses in an immunocompetent setting.

-

Treatment Regimen: this compound is typically administered intravenously. Dosing schedules have included once-weekly administrations for a specified number of weeks.[7] It has been evaluated as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-OX40 antibodies).[1]

-

Efficacy Endpoints:

-

Tumor Growth Inhibition: Tumor volume is measured at regular intervals using calipers.

-

Survival: Animals are monitored for survival, and Kaplan-Meier curves are generated to compare treatment groups.

-

Immunophenotyping: At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations by multicolor flow cytometry. This can include quantifying CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).

-

Cytokine Analysis: Blood samples can be collected to measure systemic cytokine levels using multiplex assays (e.g., Luminex).[1]

-

T-Cell Receptor Sequencing (TCRseq): This technique can be used to assess the clonality of T-cell populations within the tumor microenvironment, providing insights into the anti-tumor T-cell response.[1]

-

References

- 1. ascopubs.org [ascopubs.org]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of GSK1795091: A Synthetic TLR4 Agonist for Immuno-Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091, also known as CRX-601, is a synthetic, small-molecule Toll-like receptor 4 (TLR4) agonist that has been investigated for its potential as an immunotherapeutic agent in oncology. As a mimetic of the lipid A portion of bacterial lipopolysaccharide (LPS), this compound is designed to activate the innate immune system, leading to a cascade of events that can prime and enhance anti-tumor immune responses. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vivo efficacy, and the methodologies employed in its preclinical evaluation.

Core Mechanism of Action: TLR4 Agonism

This compound functions as a potent and selective agonist of TLR4, a key pattern recognition receptor expressed on innate immune cells such as dendritic cells (DCs), macrophages, and monocytes.[1][2] The binding of this compound to TLR4 initiates a downstream signaling cascade that mimics the body's natural response to bacterial infection, leading to the activation of these critical immune sentinels.[2]

This activation results in:

-

Pro-inflammatory Cytokine and Chemokine Production: Activated innate immune cells produce a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-12, and Type I Interferons (IFNs).[2] These molecules play a crucial role in shaping the subsequent adaptive immune response.

-

Enhanced Antigen Presentation: TLR4 stimulation promotes the maturation of dendritic cells, enhancing their ability to process and present tumor-associated antigens (TAAs) to T cells.[2][3]

-

T Cell Activation and Proliferation: The cytokine milieu and enhanced antigen presentation lead to the priming and activation of tumor-specific T cells, including cytotoxic T lymphocytes (CTLs), which are capable of directly killing cancer cells.[2]

-

Modulation of the Tumor Microenvironment (TME): By activating innate immune cells within the TME, this compound can help to overcome the immunosuppressive nature of many tumors, shifting the balance towards an anti-tumor inflammatory state.[2]

Signaling Pathway

The binding of this compound to the TLR4/MD2 complex on the surface of an antigen-presenting cell (APC) triggers a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines, while the TRIF-dependent pathway leads to the production of Type I interferons and the late-phase activation of inflammatory genes.

Preclinical In Vivo Efficacy

Preclinical studies in murine syngeneic tumor models have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other immunotherapeutic agents. While specific quantitative data from these studies are not extensively published in the public domain, the available information indicates positive outcomes.

Monotherapy

At doses sufficient to induce systemic cytokine production in mice, intravenously administered this compound has been shown to inhibit tumor growth and lead to long-term survival in a tumor model.[2]

Combination Therapy

The efficacy of this compound is significantly enhanced when used in combination with other immuno-oncology agents, particularly those that target co-stimulatory pathways.

-

With OX40 Agonist: Combination therapy with a murine surrogate OX40 agonist monoclonal antibody (OX86) resulted in a robust pharmacodynamic response.[2] This included a significant increase in Th1 cytokines, expression of interferon-regulated genes, higher tumor infiltration by leukocytes, and an increased CD8+ T cell to regulatory T cell (Treg) ratio.[2] This synergistic effect led to the clonal expansion of T-cells and a potent, interferon and T-cell dependent anti-tumor response.[2]

-

As a Vaccine Adjuvant: this compound has also been evaluated as a vaccine adjuvant. In a mouse model, intranasal administration of this compound (0.1 µ g/mouse ) combined with a split-influenza antigen induced strong mucosal and systemic immune responses.[1] In a tumor model, intravenous administration of this compound (25 µ g/mouse ) once weekly for three doses inhibited tumor growth and resulted in long-term survival.[1]

Quantitative Data Summary

| Study Type | Animal Model | This compound Dose & Regimen | Combination Agent | Observed Effects | Reference |

| Monotherapy | Murine Syngeneic Tumor Model | Sufficient to induce systemic cytokines (IV) | N/A | Inhibited tumor growth, resulted in long-term survival. | [2] |

| Combination Therapy | Murine Syngeneic Tumor Model | Not specified (IV) | Murine OX40 agonist (OX86) | Significant increase in Th1 cytokines, increased CD8:Treg ratio, synergistic anti-tumor response. | [2] |

| Vaccine Adjuvant | Murine Influenza Model | 0.1 µ g/mouse (intranasal) | Split-influenza antigen | Induced strong mucosal and systemic immune responses. | [1] |

| Vaccine Adjuvant | Murine Tumor Model | 25 µ g/mouse (IV, once weekly for 3 doses) | N/A | Inhibited tumor growth, resulted in long-term survival. | [1] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully described in the available literature. However, based on standard practices for in vivo studies with TLR agonists in syngeneic tumor models, a generalized experimental workflow can be outlined.

Generalized In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Key Methodological Considerations (Inferred):

-

Cell Lines and Animal Models: Syngeneic models, where the tumor cell line and the host animal are of the same genetic background (e.g., CT26 colon carcinoma in BALB/c mice or B16F10 melanoma in C57BL/6 mice), are essential for studying immunotherapies as they possess a competent immune system.

-

Tumor Implantation and Monitoring: Tumor cells are typically implanted subcutaneously into the flank of the mice. Tumor growth is monitored regularly using calipers to measure tumor volume.

-

Treatment Groups: Studies would include a vehicle control group, a this compound monotherapy group, and combination therapy groups as required.

-

Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Overall survival is a key secondary endpoint. For mechanistic insights, tumors and immune organs (spleens, lymph nodes) are often harvested at the end of the study for ex vivo analysis, including flow cytometry to characterize immune cell populations and multiplex assays to measure cytokine and chemokine levels.

Preclinical Pharmacokinetics and Safety

Detailed preclinical pharmacokinetic and toxicology data for this compound in animal models are not publicly available. The majority of the reported pharmacokinetic and safety data comes from a first-in-human study in healthy volunteers.

Conclusion

This compound is a promising TLR4 agonist that has demonstrated preclinical anti-tumor activity by potently activating the innate immune system. The available data strongly support its potential in combination with other immunotherapies, such as OX40 agonists, to drive synergistic and durable anti-tumor responses. While a comprehensive quantitative dataset from preclinical studies is not publicly available, the qualitative findings provide a strong rationale for its clinical development in immuno-oncology. Further publication of detailed preclinical data would be invaluable to the research community for a deeper understanding of its therapeutic potential and for the design of future studies with similar mechanisms of action.

References

GSK1795091: A Technical Guide to its Role in Innate Immunity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091 is a synthetic glycolipid and a potent, selective agonist of Toll-like receptor 4 (TLR4).[1][2][3] As a key component of the innate immune system, TLR4 is a pattern recognition receptor that recognizes pathogen-associated molecular patterns, most notably lipopolysaccharide (LPS) from Gram-negative bacteria, and triggers an immediate inflammatory response.[4] this compound mimics the action of natural TLR4 ligands, thereby activating innate immune cells and initiating a cascade of downstream signaling events. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on innate immunity, and its potential therapeutic applications, with a focus on oncology and vaccine adjuvantation.

Mechanism of Action: TLR4 Signaling Activation

This compound exerts its immunostimulatory effects by binding to and activating the TLR4 receptor complex, which is primarily expressed on the surface of innate immune cells such as monocytes, macrophages, and dendritic cells.[1][2][3] This activation initiates a bifurcated signaling cascade through two principal downstream pathways: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-Dependent Pathway: This pathway is crucial for the rapid induction of pro-inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the transcription and secretion of a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1]

-

TRIF-Dependent Pathway: This pathway is primarily associated with the induction of type I interferons (IFNs) and the maturation of dendritic cells. The adaptor protein TRIF is recruited to the TLR4 complex, leading to the activation of interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the expression of IFN-β and other interferon-inducible genes. This pathway is critical for antiviral responses and for enhancing antigen presentation by dendritic cells to T cells, thus bridging the innate and adaptive immune responses.

The dual activation of these pathways by this compound leads to a robust and multifaceted activation of the innate immune system, characterized by the production of a wide array of inflammatory mediators and the enhancement of antigen presentation.

Signaling Pathway Diagram

Caption: this compound activates TLR4, leading to MyD88- and TRIF-dependent signaling.

Quantitative Data from In Vivo and Clinical Studies

This compound has been evaluated in both preclinical animal models and human clinical trials, demonstrating its ability to induce a dose-dependent immune response.

Preclinical In Vivo Data

In murine syngeneic tumor models, intravenously administered this compound has been shown to inhibit tumor growth and promote long-term survival.[2][3] When used as a vaccine adjuvant, intranasal administration of this compound with an influenza antigen in mice resulted in enhanced mucosal and systemic immunity, with significantly higher IgA titers compared to non-adjuvanted controls.[5]

| Study Type | Animal Model | Administration Route | Dose | Key Findings |

| Cancer Immunotherapy | Mouse | Intravenous | Not specified | Inhibition of tumor growth, long-term survival, induction of pro-inflammatory cytokines, enhanced antigen presentation, T cell activation, and reduction of regulatory T cells.[2][3] |

| Vaccine Adjuvant | Mouse | Intranasal | 0.1 µ g/mouse | Strong mucosal and systemic immune responses to influenza antigen; significantly higher IgA titers.[5] |

Clinical Trial Data

A first-in-human, Phase I study (NCT02798978) in healthy volunteers demonstrated that intravenous this compound was generally well-tolerated and resulted in transient, dose-dependent increases in cytokine and chemokine concentrations and changes in immune cell counts within 1-4 hours of administration, with levels returning to baseline within 24 hours.[6] A subsequent Phase I study (NCT03447314) in patients with advanced solid tumors evaluated this compound in combination with other immunotherapies.[7][8]

| Clinical Trial | Population | Dose Range (IV) | Key Findings |

| NCT02798978 | Healthy Volunteers | 7-100 ng | Acceptable safety profile; transient, dose-dependent increases in cytokines and chemokines; changes in immune cell counts.[6] |

| NCT03447314 | Patients with Advanced Solid Tumors | Doses up to 250 ng | Acceptable safety profile in combination with other immunotherapies. The most common treatment-emergent adverse events were chills, nausea, fatigue, anemia, vomiting, and decreased appetite.[7][8] |

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing this compound are not publicly available. However, based on the methodologies cited in the literature, the following sections provide representative protocols for key assays used in the evaluation of this compound.

Multiplex Cytokine/Chemokine Assay

This protocol outlines a general procedure for measuring the levels of multiple cytokines and chemokines in plasma samples from subjects treated with this compound, based on Luminex xMAP technology.

1. Sample Preparation:

- Collect whole blood in EDTA-containing tubes.

- Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.

- Aliquot and store plasma at -80°C until use.

- On the day of the assay, thaw plasma samples on ice.

2. Assay Procedure:

- Use a commercially available multiplex cytokine/chemokine panel (e.g., from Millipore, Bio-Rad, or Thermo Fisher Scientific).

- Prepare the standard curve by serially diluting the provided cytokine standards in the appropriate assay diluent.

- Add magnetic capture beads to a 96-well filter plate.

- Wash the beads with the provided wash buffer.

- Add standards, controls, and plasma samples to the wells.

- Incubate the plate on a shaker at room temperature for the recommended time (typically 1-2 hours).

- Wash the beads to remove unbound material.

- Add the detection antibody cocktail to each well and incubate on a shaker.

- Wash the beads.

- Add streptavidin-phycoerythrin (SAPE) and incubate.

- Wash the beads and resuspend in sheath fluid.

- Acquire data on a Luminex instrument.

3. Data Analysis:

- Use the instrument's software to generate a standard curve for each analyte.

- Calculate the concentration of each cytokine/chemokine in the unknown samples based on the standard curves.

Experimental Workflow: Cytokine Analysis

Caption: Workflow for multiplex cytokine analysis of plasma samples.

Multicolor Flow Cytometry for Immune Cell Phenotyping

This protocol provides a general framework for analyzing immune cell populations in peripheral blood or tumor tissue following treatment with this compound.

1. Cell Preparation:

- Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

- Tumor Infiltrating Lymphocytes (TILs): Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.

2. Staining:

- Wash cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

- Block Fc receptors with an Fc blocking reagent.

- Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14 for monocytes; CD11c for dendritic cells) and activation markers (e.g., CD69, HLA-DR, CD86).

- Incubate for 30 minutes at 4°C in the dark.

- Wash cells twice with FACS buffer.

- If performing intracellular staining for cytokines (e.g., IFN-γ, TNF-α), fix and permeabilize the cells using a commercial kit, followed by incubation with intracellular antibodies.

- Resuspend cells in FACS buffer.

3. Data Acquisition and Analysis:

- Acquire data on a multicolor flow cytometer.

- Use appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and analyze the expression of markers of interest.

Logical Relationship: Innate to Adaptive Immune Activation

Caption: Logical flow from this compound administration to an anti-tumor response.

Conclusion

This compound is a promising immunomodulatory agent that activates the innate immune system through TLR4 agonism. Its ability to induce a robust pro-inflammatory response, enhance antigen presentation, and promote T cell activation underscores its potential as a therapeutic agent in oncology and as a vaccine adjuvant. Further research, particularly the public release of detailed quantitative data and experimental protocols from clinical and preclinical studies, will be crucial for fully elucidating its therapeutic potential and optimizing its clinical application.

References

- 1. Facebook [cancer.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK1795091: A Synthetic Lipid A Analog for Immune Activation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK1795091 (also known as CRX-601) is a synthetic lipid A analog that acts as a potent and selective agonist for Toll-like receptor 4 (TLR4).[1][2] By mimicking a key component of Gram-negative bacteria, this compound activates the innate immune system, leading to the production of pro-inflammatory cytokines and the stimulation of antigen-presenting cells.[2][3] This immunomodulatory activity has positioned this compound as a promising candidate for cancer immunotherapy and as a vaccine adjuvant.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic glycolipid designed to mimic the structure and function of lipid A, the biologically active component of lipopolysaccharide (LPS).[4][5] As a TLR4 agonist, it stimulates innate immune cells such as monocytes, macrophages, and dendritic cells.[2][4] This activation triggers a downstream signaling cascade that results in the production of a range of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[2][3] The resulting immune response can lead to enhanced antigen presentation, T-cell activation, and a reduction in regulatory T cells, creating a more favorable environment for anti-tumor immunity.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This binding event initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway leads to the activation of NF-κB and the subsequent transcription of genes encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the production of type I interferons (IFN-α/β).

The combined activation of these pathways leads to a robust and multifaceted immune response.

Caption: TLR4 signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vivo Efficacy

| Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |

| Mouse | Not Specified | Intravenous (IV) | 25 µ g/mouse | Once weekly for 3 doses | Inhibited tumor growth and resulted in long-term survival. | [2] |

| BALB/c Mice | Influenza Challenge | Intranasal | 0.1 µ g/mouse | Not Specified | Long-term survival. | [2] |

Table 2: Clinical Study in Healthy Volunteers (NCT02798978)

| Parameter | Details | Reference |

| Study Design | Randomized, double-blind, placebo-controlled, single ascending dose | [6] |

| Participants | 40 healthy volunteers | [6] |

| Doses | 7, 15, 30, 50, 75, 100 ng | [6] |

| Administration | Intravenous (IV) bolus over 2-5 minutes | [7] |

| Pharmacokinetics | Dose-proportional increase in exposure. | [6] |

| Pharmacodynamics | Transient, dose-dependent changes in induced cytokine and chemokine concentrations (IP-10, IL-10, IL1-RA mentioned) and immune cell counts, returning to baseline within 24 hours. | [5][6] |

| Most Common Adverse Events | Influenza-like illness, headache, back pain, increased body temperature. | [6] |

Table 3: Clinical Study in Patients with Solid Tumors (NCT03447314)

| Parameter | Details | Reference |

| Study Design | Phase I, open-label, non-randomized | [5] |

| Participants | 54 patients with solid tumors | [8] |

| Combination Therapies | GSK3174998 (anti-OX40), GSK3359609 (anti-ICOS), or pembrolizumab | [5] |

| Observation | A manufacturing change resulting in larger aggregate size of this compound led to reduced pharmacodynamic (cytokine) activity despite higher systemic exposure. | [5][8] |

| Adverse Events (Original Formulation) | Higher incidence of chills, fatigue, pyrexia, nausea, and vomiting compared to the modified formulation. | [5][8] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

In Vivo Syngeneic Mouse Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a syngeneic mouse model.

Objective: To assess the in vivo anti-tumor efficacy of this compound alone or in combination with other immunotherapies.

Materials:

-

Syngeneic tumor cell line (e.g., CT26 colon carcinoma)

-

Female BALB/c mice (6-8 weeks old)

-

This compound solution

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Culture: Culture the chosen syngeneic tumor cell line using standard aseptic techniques.

-

Tumor Implantation: Harvest tumor cells during their logarithmic growth phase and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 2 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 25 µ g/mouse , once weekly for 3 weeks). The control group should receive the vehicle. For combination studies, administer the other therapeutic agent according to its established protocol.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or until a specified time point. Monitor for signs of toxicity throughout the study.

Caption: Workflow for a syngeneic mouse tumor model study.

First-in-Human Clinical Trial in Healthy Volunteers (NCT02798978)

This protocol provides a summary of the design for the Phase I clinical trial of this compound in healthy subjects.

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound.

Study Design:

-

Randomized, double-blind, placebo-controlled, single-center, single-dose escalation study.

Participants:

-

Healthy adult volunteers.

Procedure:

-

Dose Escalation: Sequential cohorts of participants receive single ascending intravenous injections of this compound or a matching placebo. Doses ranged from 7 ng to 100 ng.

-

Administration: this compound is supplied as a solution for injection (0.001 mg/mL or 0.0001 mg/mL) and administered as an IV bolus over 2-5 minutes, followed by a 10 mL normal saline flush.[7]

-

Safety Monitoring: Monitor participants for adverse events, including vital signs, electrocardiograms, and clinical laboratory tests.

-

Pharmacokinetic (PK) Sampling: Collect blood samples at predefined time points before and after dosing to determine the PK profile of this compound.

-

Pharmacodynamic (PD) Sampling: Collect blood samples to measure changes in cytokine and chemokine levels and immune cell populations.

Caption: Workflow for the Phase I clinical trial in healthy volunteers.

Conclusion

This compound is a synthetic TLR4 agonist with demonstrated immunomodulatory properties in both preclinical and clinical settings. Its ability to activate the innate immune system makes it a compelling agent for cancer immunotherapy, particularly in combination with other immuno-oncology agents like OX40 agonists, and as a potent vaccine adjuvant.[4] Further research is warranted to fully elucidate its therapeutic potential and to optimize its formulation and clinical application, especially considering the impact of its physical properties, such as aggregate size, on its biological activity.[5][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK1795091: A Deep Dive into Toll-like Receptor 4 Agonism for Immunotherapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK1795091, a synthetic lipid A analog, is a potent and selective agonist of Toll-like receptor 4 (TLR4). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action through the TLR4 signaling pathway, its preclinical and clinical development as a cancer immunotherapy and vaccine adjuvant, and detailed experimental methodologies. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a synthetic glycolipid that acts as an agonist for the Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. TLR4 is primarily expressed on innate immune cells such as monocytes, macrophages, and dendritic cells. Its natural ligand is lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. By mimicking the action of LPS, this compound potently activates the immune system, leading to the induction of pro-inflammatory cytokines, enhanced antigen presentation, and the activation of T cells. These properties have positioned this compound as a promising candidate for cancer immunotherapy, often in combination with other immunomodulatory agents, and as a powerful vaccine adjuvant.

The Toll-like Receptor 4 (TLR4) Signaling Pathway

Upon binding to the TLR4-MD2 complex on the cell surface, this compound initiates a complex intracellular signaling cascade. This signaling is broadly divided into two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines.

Caption: MyD88-Dependent TLR4 Signaling Pathway.

TRIF-Dependent Pathway

Following endocytosis of the TLR4 complex, the TRIF-dependent pathway is activated, leading to the production of type I interferons (IFNs) and the maturation of dendritic cells.

Caption: TRIF-Dependent TLR4 Signaling Pathway.

Preclinical and Clinical Applications

Cancer Immunotherapy

Preclinical studies have demonstrated that this compound can potently activate the immune system to inhibit tumor growth. In murine syngeneic tumor models, intravenous administration of this compound led to the induction of pro-inflammatory cytokines, enhanced antigen presentation, activation of T cells, and a reduction in regulatory T cells. When combined with an OX40 agonist monoclonal antibody, this compound induced a robust anti-tumor response, characterized by a significant increase in Th1 cytokines and higher tumor infiltration by leukocytes.

A first-in-human study (NCT02798978) in healthy volunteers showed that intravenous this compound was generally well-tolerated and resulted in transient, dose-dependent increases in cytokine and chemokine concentrations, as well as changes in immune cell counts.

Vaccine Adjuvant

This compound has also been evaluated as a vaccine adjuvant. In preclinical models, intranasal administration of this compound with an influenza vaccine enhanced both mucosal and systemic immunity.

Quantitative Data

Table 1: Preclinical In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | This compound Dose & Regimen | Outcome | Reference |

| Mouse | Syngeneic Tumor | 25 µ g/mouse ; IV; once weekly for 3 doses | Inhibited tumor growth and resulted in long-term survival. |

Table 2: Clinical Pharmacodynamics of this compound in Healthy Volunteers (NCT02798978)

| Dose Range (IV) | Key Pharmacodynamic Effects | Onset | Duration | Reference |

| 7-100 ng | Transient, dose-dependent increases in induced cytokine and chemokine concentrations. Changes in immune cell counts. | 1-4 hours post-administration | Returned to baseline within 24 hours |

Experimental Protocols

In Vitro TLR4 Activation Assay (HEK-Blue™ hTLR4 Cells)

This assay is used to determine the ability of a compound to activate the human TLR4 receptor.

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound

-

LPS (positive control)

-

Endotoxin-free water (negative control)

-

96-well plates

Protocol:

-

Prepare serial dilutions of this compound.

-

Add 20 µL of each this compound dilution, positive control, and negative control to respective wells of a 96-well plate.

-

Resuspend HEK-Blue™ hTLR4 cells in HEK-Blue™ Detection medium to a concentration of approximately 1.4 x 10^5 cells/mL.

-

Add 180 µL of the cell suspension to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

-

Measure the absorbance at 620-655 nm to determine the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

Caption: HEK-Blue™ hTLR4 Assay Workflow.

In Vivo Murine Syngeneic Tumor Model

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse model.

Materials:

-

Syngeneic tumor cells (e.g., CT26 colon carcinoma)

-

Female BALB/c mice (6-8 weeks old)

-

This compound

-

Vehicle control (e.g., sterile saline)

-

Calipers

Protocol:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 25 µ g/mouse , IV) or vehicle control according to the desired schedule (e.g., once weekly for 3 weeks).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal health and body weight.

-

At the end of the study, euthanize mice and collect tumors and other tissues for further analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).

Caption: In Vivo Tumor Model Workflow.

Formulation and Structure

A critical aspect of this compound's biological activity is its formulation. Studies have shown that changes in the manufacturing process that alter the aggregate size of this compound can significantly impact its pharmacodynamic activity. Specifically, a modified formulation that resulted in larger aggregate sizes showed reduced cytokine induction in a clinical trial, despite higher systemic exposure. This highlights the importance of controlling the physicochemical properties of this compound formulations during development.

Conclusion

This compound is a potent TLR4 agonist with significant potential in immuno-oncology and as a vaccine adjuvant. Its ability to robustly activate the innate immune system through both MyD88- and TRIF-dependent pathways leads to a cascade of events that can promote antitumor immunity and enhance vaccine efficacy. The data presented in this guide underscore the importance of dose, schedule, and formulation in optimizing the therapeutic window of this compound. Further research is warranted to fully elucidate its potential in various combination therapies and to develop optimized formulations that maximize its immunomodulatory effects.

An In-depth Technical Guide to the Immunomodulatory Properties of GSK1795091

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK1795091 is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist that has demonstrated significant immunomodulatory properties in both preclinical and clinical studies. By activating TLR4, this compound stimulates innate immune cells, leading to the production of pro-inflammatory cytokines and the induction of a T helper 1 (Th1)-polarized adaptive immune response. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects on the immune system, and the methodologies used to evaluate the immunomodulatory activity of this compound.

Core Mechanism of Action: TLR4 Agonism

This compound functions as a synthetic analog of lipid A, the primary natural ligand for TLR4, which is a key pattern recognition receptor of the innate immune system.[1][2] TLR4 is predominantly expressed on the surface of innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.[3][4]

Upon administration, this compound binds to and activates TLR4, initiating a downstream signaling cascade. This activation leads to the stimulation of the aforementioned innate immune cells, resulting in the production and secretion of a range of pro-inflammatory cytokines and chemokines.[5][6] This orchestrated cytokine release is pivotal in shaping the subsequent adaptive immune response, favoring a Th1 phenotype, which is crucial for anti-tumor and anti-viral immunity.[5]

Signaling Pathway

The binding of this compound to the TLR4/MD2 complex on the cell surface of antigen-presenting cells (APCs) like macrophages and dendritic cells triggers a conformational change, leading to the recruitment of adaptor proteins such as MyD88 and TRIF. This initiates two distinct downstream signaling pathways:

-

MyD88-dependent pathway: This pathway rapidly activates NF-κB and MAP kinases, leading to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-dependent pathway: This pathway, which is activated subsequently, leads to the phosphorylation of IRF3 and the production of type I interferons (IFN-α/β), which further contribute to the activation of an anti-viral and anti-tumor state.

The culmination of these signaling events is the maturation of dendritic cells, enhanced antigen presentation, and the priming of naive T cells towards a Th1 phenotype, characterized by the production of IFN-γ.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of this compound have been quantified in both preclinical and clinical settings. The following tables summarize the key findings.

Table 1: Preclinical In Vivo Data (Murine Models)

| Parameter | Model/Setting | Dosage | Route | Key Observations |

| Anti-Tumor Efficacy | Syngeneic tumor models | 25 µ g/mouse | Intravenous (weekly for 3 doses) | Inhibition of tumor growth and long-term survival.[1][7] |

| Vaccine Adjuvancy | Influenza vaccine model | 0.1 µ g/mouse | Intranasal | Enhanced mucosal and systemic immunity; significantly higher IgA titers.[1][7] |

| Cytokine Induction | Syngeneic tumor models | Not specified | Intravenous | Induction of an array of pro-inflammatory cytokines, including Th1 cytokines.[3][4] |

| Immune Cell Modulation | Syngeneic tumor models | Not specified | Intravenous | Enhanced antigen presentation, activation of T cells, reduction of regulatory T cells, and increased CD8:Treg ratio.[3][4] |

Table 2: Clinical Trial Data (Human Subjects)

| Study ID | Population | Dosage | Route | Key Pharmacodynamic Effects | Adverse Events |

| NCT02798978 | Healthy Volunteers | 7-100 ng (single dose) | Intravenous | Transient (1-4h), dose-dependent increases in cytokine and chemokine concentrations. Transient changes in immune cell counts.[2][8] | Influenza-like illness, headache, back pain, increased body temperature.[6][8] |

| NCT03447314 | Patients with Advanced Solid Tumors | 50 ng, 100 ng, 150 ng (once weekly) | Intravenous | Original formulation induced transient, dose-dependent elevations in cytokines/chemokines (e.g., IP-10, IL-10, IL-1RA). A modified formulation with larger aggregate size showed reduced cytokine induction.[6][9] | Chills, fatigue, pyrexia, nausea, and vomiting were more frequent with the original formulation.[6][9] |

Experimental Protocols

The following are representative protocols for key assays used to evaluate the immunomodulatory properties of this compound. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the GSK-sponsored studies.

In Vivo Administration in Murine Models

This protocol describes a general procedure for the intravenous administration of this compound to tumor-bearing mice.

-

Preparation of Dosing Solution:

-

Reconstitute lyophilized this compound in a sterile, endotoxin-free vehicle (e.g., 10% ethanol (B145695) in saline) to a stock concentration.

-

On the day of dosing, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 25 µg dose in a 200 µL injection volume, the concentration would be 125 µg/mL).

-

-

Administration:

-

Gently restrain the mouse.

-

Administer the prepared this compound solution via intravenous injection into the lateral tail vein.

-

Monitor the animal for any immediate adverse reactions.

-

-

Dosing Schedule:

-

For efficacy studies, a typical schedule may involve once-weekly administration for a specified number of weeks.

-

Multiplex Cytokine Immunoassay of Human Plasma

This protocol outlines the measurement of multiple cytokines and chemokines in plasma samples from subjects treated with this compound.

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes at specified time points (e.g., pre-dose, and 1, 2, 4, 8, 24 hours post-dose).

-

Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma.

-

Aliquot and store the plasma at -80°C until analysis.

-

-

Immunoassay Procedure (Luminex-based):

-

Thaw plasma samples on ice.

-

Prepare a multi-cytokine standard curve according to the manufacturer's instructions.

-

Add antibody-coupled magnetic beads to a 96-well plate.

-

Wash the beads using a magnetic plate washer.

-

Add standards, controls, and plasma samples to the wells and incubate to allow cytokine binding.

-

Wash the beads to remove unbound material.

-

Add a biotinylated detection antibody cocktail and incubate.

-

Wash the beads.

-

Add streptavidin-phycoerythrin (SAPE) and incubate.

-

Wash the beads and resuspend in sheath fluid.

-

Acquire data on a Luminex instrument.

-

-

Data Analysis:

-

Use the standard curve to calculate the concentration of each cytokine in the plasma samples.

-

Analyze the change in cytokine concentrations from baseline at different time points and for different dose levels of this compound.

-

Multicolor Flow Cytometry of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a framework for analyzing changes in immune cell populations in whole blood or isolated PBMCs from subjects treated with this compound.

-

PBMC Isolation (if required):

-

Dilute whole blood with PBS.

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30 minutes with the brake off.

-

Collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs with PBS.

-

-

Antibody Staining:

-

Resuspend PBMCs or whole blood in a suitable staining buffer.

-

Add a cocktail of fluorescently-conjugated antibodies targeting cell surface markers for various immune cell populations (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells, CD14 for monocytes, CD56 for NK cells, etc.).

-

Incubate in the dark at 4°C.

-

Wash the cells to remove unbound antibodies.

-

(Optional) If analyzing whole blood, lyse the red blood cells using a lysis buffer.

-

-

Data Acquisition:

-

Resuspend the stained cells in staining buffer.

-

Acquire data on a multicolor flow cytometer.

-

-

Data Analysis:

-

Use gating strategies to identify and quantify different immune cell populations.

-

Analyze changes in the percentages and absolute counts of these populations at various time points post-GSK1795091 administration.

-

Conclusion

This compound is a promising immunomodulatory agent that activates the innate immune system through TLR4 agonism, leading to a pro-inflammatory cytokine response and the induction of a Th1-polarized adaptive immune response. The quantitative data from preclinical and clinical studies support its mechanism of action and provide a rationale for its further development, particularly in combination with other immunotherapies for the treatment of cancer. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the immunomodulatory properties of this compound and similar molecules. The observation that the physical properties (aggregate size) of the formulation can significantly impact its biological activity underscores the importance of careful formulation development for this class of compounds.[6][9]

References

- 1. research.pasteur.fr [research.pasteur.fr]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. brd.nci.nih.gov [brd.nci.nih.gov]

- 5. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]

- 6. Flow Cytometry and Cellular Imaging Facility — North Campus Standard Operating Procedures | MD Anderson Cancer Center [mdanderson.org]

- 7. Cytokine Multiplex Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. bio-rad.com [bio-rad.com]

GSK1795091: A Technical Guide for Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091 is a synthetic glycolipid that acts as a potent and selective agonist of Toll-like receptor 4 (TLR4).[1] As a key component of the innate immune system, TLR4 activation on antigen-presenting cells such as dendritic cells, monocytes, and macrophages initiates a cascade of downstream signaling events. This leads to the production of pro-inflammatory cytokines and chemokines, enhancement of antigen presentation, and ultimately, the priming of a robust adaptive anti-tumor immune response.[1][2] This guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical findings, and detailed experimental protocols relevant to its investigation in cancer immunotherapy.

Core Mechanism of Action: TLR4 Agonism

This compound functions by mimicking the activity of lipopolysaccharide (LPS), a natural ligand for TLR4, thereby activating downstream signaling pathways. This activation results in the maturation of dendritic cells and the production of key pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, and IL-12).[2] This cytokine milieu promotes a T helper 1 (Th1) biased immune response, which is critical for effective anti-tumor immunity, and can lead to the activation of cytotoxic T-lymphocytes (CTLs) that can directly target and kill tumor cells.[2]

Signaling Pathway

The binding of this compound to TLR4 on the surface of an antigen-presenting cell initiates a signaling cascade that is central to its immunomodulatory effects.

Caption: TLR4 signaling pathway activated by this compound.

Preclinical and Clinical Data

Preclinical Findings

Preclinical studies in murine syngeneic tumor models have demonstrated the anti-tumor activity of this compound.[1] While specific quantitative data from these studies are not publicly available, the key qualitative findings are summarized below.

| Parameter | Observation | Reference |

| Immune Activation | Potently activated the immune system and modulated the tumor microenvironment. | [1] |

| Cytokine Induction | Induced an array of pro-inflammatory cytokines. | [1] |

| Antigen Presentation | Enhanced antigen presentation. | [1] |

| T Cell Modulation | Activated T cells and reduced regulatory T cells. | [1] |

| Tumor Growth | Inhibited tumor growth and resulted in long-term survival in a tumor model. | [1] |

Combination Therapy with OX40 Agonist

The combination of this compound with an OX40 agonist monoclonal antibody (OX86, a murine surrogate) showed synergistic effects.[1]

| Parameter | Observation with Combination Therapy | Reference |

| Pharmacodynamic Response | Induced a robust pharmacodynamic response. | [1] |

| Th1 Cytokines | Significantly increased Th1 cytokines. | [1] |

| Gene Expression | Increased expression of interferon-regulated genes. | [1] |

| Tumor Infiltration | Higher tumor infiltration by leucocytes. | [1] |

| T Cell Activation | Increased T cell activation and proliferation. | [1] |

| CD8:Treg Ratio | Increased CD8 to regulatory T cell ratio. | [1] |

| T Cell Clonality | Induced clonal expansion of T-cells. | [1] |

| Anti-tumor Response | Drove a synergistic interferon and T-cell dependent anti-tumor response. | [1] |

Clinical Trial Data

A Phase I first-in-human study (NCT02798978) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered this compound in healthy volunteers.[3] Another Phase I trial (NCT03447314) assessed this compound in combination with other immunotherapies in patients with advanced solid tumors.[3][4]

| Study | Population | Key Findings | Reference |

| NCT02798978 | Healthy Volunteers | - Acceptable safety profile. - Dose-proportional increase in exposure. - Transient, dose-dependent increases in cytokine and chemokine concentrations and immune cell counts, returning to baseline within 24 hours. | [3] |

| NCT03447314 | Patients with Advanced Solid Tumors | - A manufacturing change in the this compound formulation led to reduced pharmacodynamic activity (cytokine induction). - The original formulation was associated with a higher incidence of immune-related adverse events (chills, fatigue, pyrexia). - Limited data was collected on anti-tumor activity, preventing definitive conclusions. | [3][4] |

Experimental Protocols

Detailed protocols for the specific experiments conducted with this compound are not publicly available. However, the following sections provide representative methodologies for the key experimental approaches used in the preclinical evaluation of this compound.

In Vivo Murine Syngeneic Tumor Model

This protocol outlines a general procedure for assessing the anti-tumor activity of a TLR4 agonist like this compound in a syngeneic mouse model.

1. Cell Culture and Implantation:

-

Culture a murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) in appropriate media.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS).

-

Subcutaneously inject the cell suspension into the flank of immunocompetent mice of the corresponding strain (e.g., BALB/c for CT26, C57BL/6 for B16-F10).

2. Treatment Groups and Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle for intravenous administration.

-

Administer this compound and/or combination agents (e.g., anti-OX40 antibody) according to the desired dosing schedule. The control group receives the vehicle.

3. Tumor Measurement and Monitoring:

-

Measure tumor dimensions with calipers at regular intervals.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal weight and general health.

4. Endpoint and Tissue Collection:

-

Euthanize mice when tumors reach a predetermined size or at the end of the study.

-

Collect tumors, spleens, and blood for further analysis.

Multicolor Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes a general method for analyzing immune cell populations within the tumor microenvironment.

1. Tumor Digestion:

-

Excise tumors and mince them into small pieces.

-

Digest the tumor tissue in a solution containing enzymes such as collagenase and DNase to obtain a single-cell suspension.

2. Cell Staining:

-

Stain the single-cell suspension with a viability dye to exclude dead cells.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cell subsets; CD11b, Gr-1 for myeloid cells).

-

For intracellular markers (e.g., FoxP3, cytokines), fix and permeabilize the cells before staining.

3. Data Acquisition and Analysis:

-

Acquire data on a multicolor flow cytometer.

-

Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.

TCRβ Sequencing of TILs

This protocol provides a general workflow for analyzing the T cell receptor repertoire.

1. TIL Isolation and RNA/DNA Extraction:

-

Isolate TILs from the tumor single-cell suspension, for example, by magnetic-activated cell sorting (MACS) for CD45+ cells.

-

Extract total RNA or genomic DNA from the isolated TILs.

2. Library Preparation and Sequencing:

-

Perform reverse transcription of RNA to cDNA.

-

Use a multiplex PCR-based method with primers targeting the V and J gene segments of the T cell receptor beta (TCRβ) chain to amplify the CDR3 region.

-

Prepare sequencing libraries from the amplified products.

-

Sequence the libraries on a next-generation sequencing platform.

3. Data Analysis:

-

Use bioinformatics tools to process the sequencing data, identify the different TCRβ clonotypes, and quantify their frequencies.

-

Analyze the diversity and clonality of the T cell repertoire.

Experimental Workflow Visualization